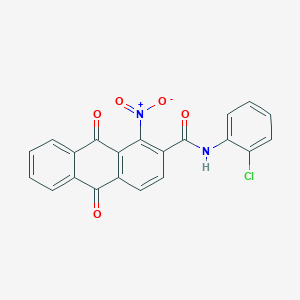![molecular formula C18H20N2O2 B6066156 N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B6066156.png)
N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a butan-2-yl group and a phenylcarbonyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with butan-2-yl bromide and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its structural properties.
Wirkmechanismus
The mechanism by which N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide exerts its effects depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylcarbonyl group can interact with active sites, while the butan-2-yl group may influence the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(butan-2-yl)-4-aminobenzamide
- N-(butan-2-yl)-4-(methylcarbonyl)amino]benzamide
- N-(butan-2-yl)-4-[(phenylsulfonyl)amino]benzamide
Uniqueness: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is unique due to the presence of the phenylcarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
Eigenschaften
IUPAC Name |
4-benzamido-N-butan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-13(2)19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQWBOIFZQZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6066076.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(2E)-3-(2-furyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6066081.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
![2-[(3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6066098.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B6066103.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6066111.png)
![3-ethyl-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6066112.png)
![4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B6066124.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6066134.png)
![N-(2-methylprop-2-enyl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide](/img/structure/B6066148.png)
![2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6066151.png)
![3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B6066163.png)
![2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE](/img/structure/B6066169.png)
